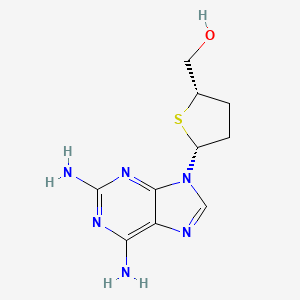
9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine” is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine, particularly in the development of antiviral and anticancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine” typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The key steps may include:
Protection of the amino groups: on the purine base to prevent unwanted reactions.
Glycosylation: of the protected purine with a suitable sugar derivative, such as a thio-sugar.
Deprotection: of the amino groups to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and large-scale reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could potentially modify the purine ring or the sugar moiety.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the purine ring or the sugar moiety.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a probe to study nucleic acid interactions.
Biology
In biology, it might be used to investigate the mechanisms of nucleic acid replication and repair or to study enzyme-substrate interactions.
Medicine
In medicine, nucleoside analogs are often explored for their potential as antiviral or anticancer agents. This compound could be evaluated for its ability to inhibit viral replication or to interfere with cancer cell proliferation.
Industry
In industry, it could be used in the development of diagnostic tools or as a component in biochemical assays.
Mécanisme D'action
The mechanism of action for nucleoside analogs typically involves their incorporation into nucleic acids, where they can disrupt normal cellular processes For example, they might inhibit DNA polymerase or reverse transcriptase, enzymes critical for DNA and RNA synthesis
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxycytidine: Used in the treatment of HIV.
2’,3’-Dideoxyinosine: Also used in antiviral therapy.
Uniqueness
“9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine” is unique due to the presence of the thio group and the specific arrangement of functional groups, which may confer unique biological activity or chemical reactivity compared to other nucleoside analogs.
Propriétés
Numéro CAS |
137719-31-4 |
|---|---|
Formule moléculaire |
C10H14N6OS |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
[(2S,5R)-5-(2,6-diaminopurin-9-yl)thiolan-2-yl]methanol |
InChI |
InChI=1S/C10H14N6OS/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H4,11,12,14,15)/t5-,6+/m0/s1 |
Clé InChI |
XCBQEWWAIKYUCJ-NTSWFWBYSA-N |
SMILES isomérique |
C1C[C@@H](S[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N |
SMILES canonique |
C1CC(SC1CO)N2C=NC3=C(N=C(N=C32)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)












